molecular formula C8H4BrClN2O2 B2790767 6-Bromo-7-chloroquinazoline-2,4-diol CAS No. 1166378-30-8

6-Bromo-7-chloroquinazoline-2,4-diol

Número de catálogo: B2790767
Número CAS: 1166378-30-8
Peso molecular: 275.49
Clave InChI: DWHJEOWAZBCNNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-7-chloroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H4BrClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 7th positions, respectively, and hydroxyl groups at the 2nd and 4th positions of the quinazoline ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroquinazoline-2,4-diol typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-7-chloroquinazoline-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

6-Bromo-7-chloroquinazoline-2,4-diol has several applications in scientific research, including:

Chemistry

Biology

Medicine

Industry

Mecanismo De Acción

The mechanism of action of 6-Bromo-7-chloroquinazoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-Bromo-7-chloroquinazoline-2,4-diol is unique due to the presence of both bromine and chlorine atoms, as well as hydroxyl groups at specific positions. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

6-Bromo-7-chloroquinazoline-2,4-diol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrClN2O2, and it features a quinazoline core characterized by two fused aromatic rings containing nitrogen atoms. The presence of bromine and chlorine substituents at specific positions enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity. It achieves this by binding to the active site or allosteric site of enzymes, which prevents substrate binding or alters enzyme conformation. Additionally, it may modulate receptor activity, influencing downstream signaling pathways crucial for various cellular functions.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical biological processes. For instance, it has been studied for its effects on kinases related to cancer progression and inflammatory responses.

Anticancer Activity

Studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. In vitro tests have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, revealing promising results in terms of potency compared to established chemotherapeutics like Erlotinib and Doxorubicin .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against a range of pathogens. Its structural features contribute to this bioactivity, making it a candidate for further exploration in the development of antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key differences and similarities:

Compound NameStructural DifferencesUnique Properties/Activities
6-Bromo-2-chloroquinazoline Lacks hydroxyl groups at positions 2 and 4Potentially different pharmacological profiles
7-Chloroquinazoline-2,4-diol Lacks a bromine atom at position 6Exhibits distinct biological activities
8-Bromo-6-chloroquinazoline-2,4-diol Different substitution patternPotential for different reactivity and bioactivity

This table illustrates how variations in substitution can lead to significant differences in chemical behavior and biological effects among quinazoline derivatives.

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound exhibited IC50 values significantly lower than those of non-substituted analogs. This suggests enhanced selectivity towards cancer cells while sparing normal cells .
  • Enzyme Inhibition : A series of experiments demonstrated that this compound effectively inhibited certain kinases involved in tumor growth. Molecular docking studies revealed strong binding affinities with key residues in the active sites of these enzymes, indicating a promising avenue for drug development targeting cancer pathways .

Propiedades

IUPAC Name

6-bromo-7-chloro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJEOWAZBCNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to general method C from 2-amino-5-bromo-4-chlorobenzoic acid (987 mg) and urea (2.36 g). Yield: 1.00 g (92%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 8.01 (s, 1H), 7.36 (s, 1H).
Quantity
987 mg
Type
reactant
Reaction Step One
Name
Quantity
2.36 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.